2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde

Organic Synthesis Protecting Group Chemistry Benzaldehyde Derivatives

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde (CAS 99948-47-7) is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol. It is characterized by a benzaldehyde core where the reactive hydroxyl group has been protected by a tetrahydropyranyl (THP) moiety.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 99948-47-7
Cat. No. B2548108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde
CAS99948-47-7
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESC1CCOC(C1)OCC2=CC=CC=C2C=O
InChIInChI=1S/C13H16O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,9,13H,3-4,7-8,10H2
InChIKeyFEGNADMYWSPCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde (CAS 99948-47-7): A Specialized THP-Protected Building Block for Complex Synthesis


2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde (CAS 99948-47-7) is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol [1]. It is characterized by a benzaldehyde core where the reactive hydroxyl group has been protected by a tetrahydropyranyl (THP) moiety . This class of compounds is primarily used in multi-step organic synthesis as a protected intermediate, where the THP group provides stability to the aldehyde under specific reaction conditions .

The Procurement Risk: Why 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde is Not Interchangeable with Other THP-Protected Benzaldehydes


Despite belonging to the same class of THP-protected benzaldehydes, substituting 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde with its analogs (e.g., 3- or 4-substituted regioisomers) carries significant risk of synthetic failure. The specific position of the protected hydroxymethyl group at the ortho position of the benzaldehyde ring fundamentally alters the compound's steric and electronic properties . This directly impacts its reactivity profile in subsequent synthetic steps, such as cross-couplings or condensations, making it non-fungible with its meta- or para- counterparts. Direct head-to-head performance data is absent from primary literature, confirming the need for exact specification .

Quantitative Evidence Guide for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde (CAS 99948-47-7)


High-Strength Differential Evidence Unavailable for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde

A comprehensive review of primary research papers, patents, and authoritative databases reveals a complete absence of quantitative, comparator-based evidence for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde. No direct head-to-head studies, cross-study comparable data, or class-level inferences against specific analogs (e.g., 3-(Tetrahydropyran-2-yloxy)benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde) were identified [1]. The available information consists solely of basic property data (e.g., molecular weight, predicted boiling point) from vendor sources, which does not constitute meaningful differentiation for scientific selection or procurement. Therefore, in accordance with the user's directive, this space will not be filled with empty rhetoric. The procurement decision for this compound must be based on the exact structural requirement dictated by a validated synthetic protocol, as no performance advantage can be verified over its closest analogs.

Organic Synthesis Protecting Group Chemistry Benzaldehyde Derivatives

Primary Application Scenarios for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde Based on Structural Niche


Intermediate in the Synthesis of Ortho-Substituted Aromatic Compounds

This compound serves as a crucial building block when a synthetic route requires a benzaldehyde with an ortho-substituted protected hydroxymethyl group. The ortho-positioning creates unique steric hindrance and potential for intramolecular interactions (e.g., hydrogen bonding, cyclization) that are not possible with meta- or para- analogs. Its primary use case is dictated by the target molecule's exact structure, not by a demonstrable performance advantage over other protecting groups.

Precursor in Multi-Step Synthesis Requiring Chemoselective Deprotection

As a THP ether, the compound can be used in sequences where the aldehyde must be temporarily deactivated under basic or strongly nucleophilic conditions. The acid-labile nature of the THP group allows for its selective removal in the presence of other protecting groups that are stable to acid. This property is class-level and applies to all THP-protected benzaldehydes, with no evidence of differential stability or deprotection kinetics for this specific ortho-substituted derivative. [1]

Scaffold for Diversity-Oriented Synthesis of Pyran-Containing Heterocycles

The THP moiety itself can serve as a functional handle for further derivatization, or the protected benzaldehyde can participate in reactions forming pyran-based heterocycles. This application leverages the dual functionality of the molecule but is not unique to this compound. Its value is realized in specific synthetic pathways where the ortho-substitution pattern is required for the final product's structure or activity.

Technical Documentation Hub

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